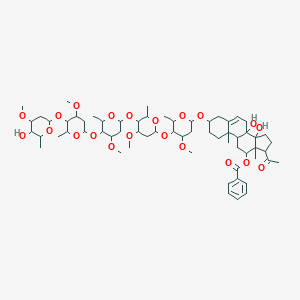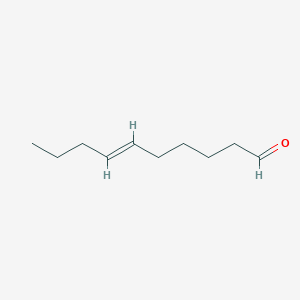
(E)-6-Decenal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-6-Decenal is a natural compound that belongs to the family of aldehydes. It has a strong and pleasant odor that is often described as citrusy, green, and slightly sweet. This compound is commonly found in various fruits and vegetables, such as apples, pears, cucumbers, and carrots. It is also present in some essential oils, such as lemongrass oil and citronella oil. In recent years, (E)-6-decenal has gained significant attention in the scientific community due to its potential applications in various fields, including food preservation, pest control, and cancer research.
作用机制
The mechanism of action of (E)-6-decenal varies depending on its application. In food preservation, (E)-6-decenal is believed to exert its antimicrobial activity by disrupting the cell membrane of microorganisms, leading to cell death. In pest control, (E)-6-decenal is believed to repel and kill insects by disrupting their olfactory system, leading to confusion and death. In cancer research, (E)-6-decenal is believed to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways, including the p53 pathway and the caspase pathway.
Biochemical and Physiological Effects:
(E)-6-Decenal has been shown to exhibit various biochemical and physiological effects in vivo and in vitro. In vivo studies have shown that (E)-6-decenal can reduce the levels of serum glucose, triglycerides, and cholesterol in diabetic rats. It has also been shown to improve the antioxidant status and reduce the levels of pro-inflammatory cytokines in rats with colitis. In vitro studies have shown that (E)-6-decenal can inhibit the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes.
实验室实验的优点和局限性
(E)-6-Decenal has several advantages for lab experiments, including its availability, stability, and low toxicity. It can be easily synthesized or obtained from natural sources, and it has a long shelf life when stored properly. It is also relatively safe to handle and does not pose a significant health risk to researchers. However, (E)-6-decenal also has some limitations for lab experiments, including its variability and potential interference with other compounds. The chemical composition of (E)-6-decenal can vary depending on the source and synthesis method, which can affect its properties and activity. It can also interact with other compounds in complex mixtures, which can complicate its analysis and interpretation.
未来方向
There are several future directions for research on (E)-6-decenal, including its applications in food and agriculture, medicine, and environmental science. In food and agriculture, (E)-6-decenal has the potential to be used as a natural preservative and pesticide, reducing the need for synthetic chemicals. In medicine, (E)-6-decenal has the potential to be developed into a novel anticancer agent or a drug for the treatment of metabolic disorders. In environmental science, (E)-6-decenal has the potential to be used as a natural insecticide and repellent, reducing the impact of insect pests on crops and public health. Further research is needed to fully explore the potential of (E)-6-decenal and to overcome its limitations.
合成方法
(E)-6-Decenal can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and extraction from natural sources. Chemical synthesis involves the reaction of a suitable precursor with an oxidizing agent, such as potassium permanganate or sodium chlorite. Enzymatic synthesis involves the use of enzymes, such as lipoxygenase or hydroperoxide lyase, to catalyze the conversion of fatty acids into (E)-6-decenal. Extraction from natural sources involves the isolation of (E)-6-decenal from plant materials using solvents or steam distillation.
科学研究应用
(E)-6-Decenal has been extensively studied for its potential applications in various fields, including food preservation, pest control, and cancer research. In food preservation, (E)-6-decenal has been shown to exhibit strong antimicrobial activity against various foodborne pathogens, such as Escherichia coli and Salmonella enterica. It has also been shown to inhibit the growth of spoilage microorganisms, such as yeasts and molds, in food products. In pest control, (E)-6-decenal has been shown to repel and kill various insect pests, such as mosquitoes, cockroaches, and houseflies. In cancer research, (E)-6-decenal has been shown to exhibit potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
属性
CAS 编号 |
147159-48-6 |
|---|---|
产品名称 |
(E)-6-Decenal |
分子式 |
C18H21NO |
分子量 |
154.25 g/mol |
IUPAC 名称 |
(E)-dec-6-enal |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h4-5,10H,2-3,6-9H2,1H3/b5-4+ |
InChI 键 |
BHAHVSKDYRPNIR-SNAWJCMRSA-N |
手性 SMILES |
CCC/C=C/CCCCC=O |
SMILES |
CCCC=CCCCCC=O |
规范 SMILES |
CCCC=CCCCCC=O |
其他 CAS 编号 |
147159-48-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




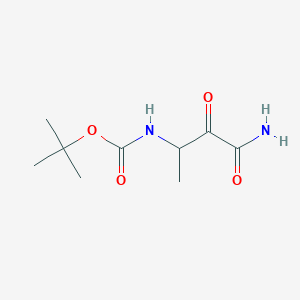
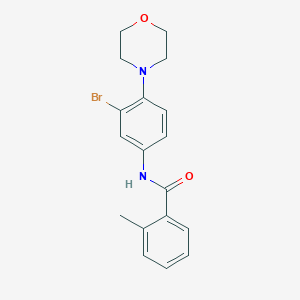
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B235354.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B235362.png)

![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B235373.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide](/img/structure/B235379.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide](/img/structure/B235387.png)
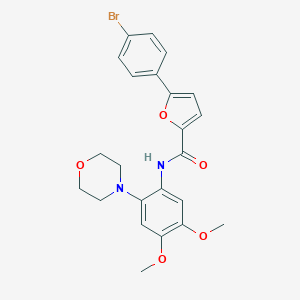
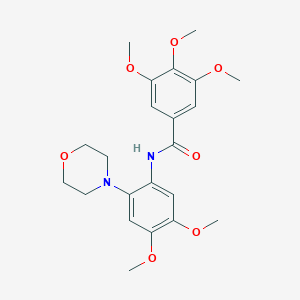

![[2-(Hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [2-hydroxy-4-(5-methyl-2-oxo-4-sulfanylidenepyrimidin-1-yl)cyclopentyl]methyl hydrogen phosphate](/img/structure/B235420.png)
